N-Ethyl-3,3-dimethyldiaziridine-1-carboxamide
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Overview
Description
N-Ethyl-3,3-dimethyldiaziridine-1-carboxamide is a chemical compound that belongs to the class of diaziridines Diaziridines are three-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3,3-dimethyldiaziridine-1-carboxamide typically involves the reaction of ethylamine with 3,3-dimethyldiaziridine-1-carboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of the diaziridine ring: This step involves the cyclization of a suitable precursor to form the diaziridine ring.
Introduction of the ethyl group: Ethylamine is reacted with the diaziridine ring to introduce the ethyl group at the nitrogen atom.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes:
Batch or continuous flow reactors: These reactors are used to control the reaction conditions precisely.
Purification steps: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3,3-dimethyldiaziridine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution reagents: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or other reduced forms.
Scientific Research Applications
N-Ethyl-3,3-dimethyldiaziridine-1-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Ethyl-3,3-dimethyldiaziridine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-3,3-dimethyldiaziridine-1-carboxamide
- N-Propyl-3,3-dimethyldiaziridine-1-carboxamide
- N-Butyl-3,3-dimethyldiaziridine-1-carboxamide
Uniqueness
N-Ethyl-3,3-dimethyldiaziridine-1-carboxamide is unique due to its specific ethyl group substitution, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C6H13N3O |
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Molecular Weight |
143.19 g/mol |
IUPAC Name |
N-ethyl-3,3-dimethyldiaziridine-1-carboxamide |
InChI |
InChI=1S/C6H13N3O/c1-4-7-5(10)9-6(2,3)8-9/h8H,4H2,1-3H3,(H,7,10) |
InChI Key |
OCABGUMRPLERFI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)N1C(N1)(C)C |
Origin of Product |
United States |
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